(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

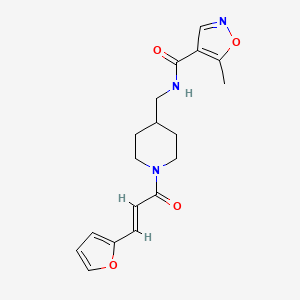

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule characterized by a complex structure integrating multiple pharmacologically relevant motifs. Key structural features include:

- A piperidine ring substituted with a 3-(furan-2-yl)acryloyl group at the 1-position.

- A methylisoxazole-4-carboxamide moiety linked via a methylene bridge to the piperidine’s 4-position.

- An E-configuration of the acryloyl double bond, which may influence conformational stability and target binding.

The furan and isoxazole rings are common in bioactive molecules, often contributing to hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13-16(12-20-25-13)18(23)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-24-15/h2-5,10,12,14H,6-9,11H2,1H3,(H,19,23)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQYFRFUBIBMOC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups, including a furan ring, piperidine moiety, and isoxazole, which suggest diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 358.5 g/mol. The presence of the furan and isoxazole rings enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The isoxazole ring is known to interact with various enzymes involved in cancer cell proliferation. For instance, derivatives of isoxazole have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in many tumorigenesis pathways .

Antimicrobial Properties

The furan moiety suggests potential antimicrobial activity. Compounds containing furan rings have been documented to possess antibacterial and antifungal properties. The sulfonamide group, often associated with antibacterial activity, may also contribute to this effect .

Anti-inflammatory Effects

Research indicates that similar compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound could serve as a lead compound for anti-inflammatory drug development.

The mechanism of action involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and inflammation.

- Cell Membrane Interaction : The lipophilic nature due to the furan and isoxazole rings may enhance its ability to penetrate cell membranes, facilitating its biological effects .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Study : A study demonstrated that a similar isoxazole derivative effectively inhibited tumor growth in xenograft models by targeting the MAPK pathway .

- Antimicrobial Testing : Another investigation showed that a furan-containing compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the furan ring enhances antimicrobial efficacy.

- Inflammation Model : In vitro studies indicated that compounds with similar structures reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways.

Data Table: Biological Activities Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of furan and isoxazole have shown promising results against various cancer cell lines in vitro. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing growth inhibition rates that suggest efficacy in cancer treatment .

Anti-inflammatory Effects

The presence of the piperidine and furan structures in the compound may confer anti-inflammatory properties. Compounds with similar scaffolds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The dual inhibition of COX and lipoxygenase (LOX) pathways could make this compound a candidate for treating inflammatory diseases.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial activity. Compounds containing furan rings are known for their ability to interact with microbial enzymes, potentially leading to antibacterial effects .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited an average cell growth inhibition rate exceeding 50% against multiple cancer cell lines . This highlights the potential efficacy of this compound in oncology.

Case Study 2: Anti-inflammatory Research

Research into similar compounds has demonstrated their ability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models . This suggests that this compound may share these beneficial properties.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is driven by its functional groups:

-

Amide Bond : Hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

-

Acryloyl Double Bond : Susceptible to electrophilic addition (e.g., Michael addition) or cycloaddition reactions (e.g., Diels-Alder).

-

Furan Ring : Potential participation in electrophilic aromatic substitution or ring-opening reactions under harsh conditions.

-

Piperidine Ring : Reactivity at the nitrogen center (e.g., alkylation, acylation) or hydrogen abstraction (e.g., oxidation to form piperidinone derivatives).

Analytical Characterization

Key analytical data for the compound includes:

Potential Chemical Reactions

Challenges and Considerations

-

Stereochemical Control : Maintaining the E-configuration of the acryloyl group requires precise reaction conditions (e.g., solvent choice, catalyst).

-

Purity and Stability : The compound’s complexity necessitates rigorous purification (e.g., column chromatography) and storage under inert conditions to avoid decomposition .

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Analogues

Key Observations:

- Furan vs. Thiazol/Imidazole: highlights that nitrofuryl derivatives exhibit superior antimycobacterial activity compared to nitroimidazole analogs, emphasizing the role of heterocycle choice in biological efficacy . The target compound’s furan moiety may similarly enhance target binding through hydrophobic or dipole interactions.

- Substituent Effects: Nitro groups on aryl rings (e.g., in ’s compounds 4b, 4f, and 4g) improve activity, suggesting that electron-withdrawing substituents on the target’s furan could modulate potency .

Piperidine and Carboxamide Derivatives

Table 2: Piperidine-Linked Carboxamide Analogues

Key Observations:

- Linker Flexibility: The piperidin-4-ylmethyl group in the target compound may enhance spatial orientation for target binding compared to rigid scaffolds like pyrrolidine () or piperazine () .

- Carboxamide Functionality: Carboxamide groups, as seen in and , are critical for hydrogen bonding with enzymatic targets (e.g., kinases or proteases). The target’s isoxazole-4-carboxamide likely serves a similar role .

Computational Similarity Assessment

and emphasize methodologies for quantifying structural similarity, which underpins virtual screening (VS) and activity prediction:

- Molecular Fingerprints: Morgan or MACCS fingerprints encode structural features for similarity scoring .

- Tanimoto Coefficient: A Tanimoto score >0.85 indicates high similarity; the target compound’s comparison with ’s thiazol analog might yield a moderate score due to heterocycle differences.

- Activity Cliffs: Despite structural similarity, minor changes (e.g., furan → thiazol) can drastically alter activity, as seen in ’s nitrofuryl vs. nitroimidazole comparison .

Q & A

Q. How to interpret inconsistent cytotoxicity data across cell lines?

- Approach : Normalize data to cell viability controls (e.g., MTT assay) and assess transporter expression (e.g., P-gp efflux pumps). For example, notes that halogenated analogs show cell-specific toxicity due to uptake variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.